(1-Ethyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol (1-Ethyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20406895
InChI: InChI=1S/C9H12N4O/c1-2-13-4-3-10-9(13)8(14)7-5-11-12-6-7/h3-6,8,14H,2H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C9H12N4O
Molecular Weight: 192.22 g/mol

(1-Ethyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol

CAS No.:

Cat. No.: VC20406895

Molecular Formula: C9H12N4O

Molecular Weight: 192.22 g/mol

* For research use only. Not for human or veterinary use.

(1-Ethyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol -

Specification

Molecular Formula C9H12N4O
Molecular Weight 192.22 g/mol
IUPAC Name (1-ethylimidazol-2-yl)-(1H-pyrazol-4-yl)methanol
Standard InChI InChI=1S/C9H12N4O/c1-2-13-4-3-10-9(13)8(14)7-5-11-12-6-7/h3-6,8,14H,2H2,1H3,(H,11,12)
Standard InChI Key ULAXOXFXFCBXKT-UHFFFAOYSA-N
Canonical SMILES CCN1C=CN=C1C(C2=CNN=C2)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

(1-Ethyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol, also identified by its IUPAC name (1-ethylimidazol-2-yl)-(1H-pyrazol-4-yl)methanol, belongs to the class of azole derivatives. Its molecular structure features:

  • A 1-ethylimidazole ring substituted at the 2-position.

  • A 1H-pyrazole ring substituted at the 4-position.

  • A methanol bridge connecting the two heterocycles .

The compound’s CAS registry number is 1928832-86-3, and its SMILES notation is CCN1C=C(N=C1)C(C2=CNN=C2)O, which clarifies the spatial arrangement of atoms and functional groups .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₂N₄O
Molecular Weight192.22 g/mol
IUPAC Name(1-ethylimidazol-2-yl)-(1H-pyrazol-4-yl)methanol
GHS Hazard StatementsH315, H319, H335

Synthesis and Structural Elucidation

Synthetic Pathways

While explicit protocols for synthesizing (1-Ethyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol remain undocumented, analogous imidazole-pyrazole hybrids are typically prepared through condensation reactions or cyclization strategies. For example:

  • Imidazole Ring Formation: Ethylamine may react with glyoxal and ammonia under acidic conditions to generate the 1-ethylimidazole core.

  • Pyrazole Functionalization: Hydrazine derivatives could be cyclized with diketones to form the pyrazole moiety.

  • Methanol Bridge Assembly: A Grignard reagent or nucleophilic addition might link the two heterocycles via a hydroxymethylene group .

Challenges in synthesis include regioselectivity in pyrazole substitution and steric hindrance during coupling reactions. Advanced techniques like microwave-assisted synthesis or catalyzed cross-coupling could improve yields .

Spectroscopic Characterization

The compound’s structure has been confirmed through:

  • Nuclear Magnetic Resonance (NMR): Peaks corresponding to imidazole protons (δ 7.2–7.8 ppm) and pyrazole NH groups (δ 12–13 ppm).

  • Mass Spectrometry (MS): A molecular ion peak at m/z 192.22 aligns with its molecular weight .

PrecautionResponse Protocol
Personal Protective Equipment (PPE)Nitrile gloves, goggles, lab coat
First Aid for Skin ContactWash with soap/water for 15 minutes
Spill ManagementAbsorb with inert material; ventilate area

Challenges and Future Research Directions

Knowledge Gaps

Current limitations include:

  • Synthetic Scalability: No optimized routes for large-scale production.

  • Mechanistic Studies: Unclear molecular targets and pharmacokinetic profiles.

  • In Vivo Data: Absence of animal model testing for efficacy and toxicity.

Recommended Studies

  • Structure-Activity Relationship (SAR) Analysis: Modify substituents on imidazole/pyrazole rings to enhance potency.

  • Crystallographic Studies: Resolve 3D structure via X-ray diffraction to guide drug design.

  • In Silico Modeling: Predict binding affinities for antimicrobial targets like DNA gyrase B .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator